5-Chloro-3-fluoropyridine-2-carbaldehyde
CAS No.: 214055-11-5
Cat. No.: VC21111688
Molecular Formula: C6H3ClFNO
Molecular Weight: 159.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214055-11-5 |
|---|---|
| Molecular Formula | C6H3ClFNO |
| Molecular Weight | 159.54 g/mol |
| IUPAC Name | 5-chloro-3-fluoropyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H3ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H |
| Standard InChI Key | GWQJFCXJMHRJMN-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1F)C=O)Cl |
| Canonical SMILES | C1=C(C=NC(=C1F)C=O)Cl |
Introduction
Chemical Properties and Structure
The molecular structure of 5-Chloro-3-fluoropyridine-2-carbaldehyde consists of a pyridine ring with three substituents. The nitrogen atom in the pyridine ring contributes to the compound's basic properties, while the halogen substituents (chlorine and fluorine) and the aldehyde group influence its reactivity and physical properties.
Physical and Chemical Properties
The key physical and chemical properties of 5-Chloro-3-fluoropyridine-2-carbaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-3-fluoropyridine-2-carbaldehyde |
| Molecular Weight | 159.55 g/mol |
| Molecular Formula | C6H3ClFNO |
| Appearance | Not specified in available data |
| CAS Number | 214055-11-5 |
| Canonical SMILES | C1=C(C=NC(=C1F)C=O)Cl |
| InChI | InChI=1S/C6H3ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H |
| InChI Key | GWQJFCXJMHRJMN-UHFFFAOYSA-N |
The compound contains multiple functional groups that contribute to its chemical reactivity:
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The aldehyde group at position 2 is highly reactive and can participate in numerous reactions including condensations with amines or hydrazines, reductions to alcohols, and oxidations to carboxylic acids.
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The halogen substituents (chlorine at position 5 and fluorine at position 3) can undergo nucleophilic aromatic substitution reactions, particularly under specific catalytic conditions.
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The pyridine nitrogen provides basic properties and can coordinate with metals or participate in quaternization reactions.
Structural Features and Reactivity
The pyridine ring in 5-Chloro-3-fluoropyridine-2-carbaldehyde is electron-deficient due to the electronegative nitrogen atom and the presence of electron-withdrawing halogen substituents. This electron deficiency enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack, especially at positions adjacent to the nitrogen.
Applications in Chemical Research
Based on its structure and functional groups, 5-Chloro-3-fluoropyridine-2-carbaldehyde has potential applications in various areas of chemical research and development.
Building Block in Organic Synthesis
As a multifunctional heterocyclic compound, 5-Chloro-3-fluoropyridine-2-carbaldehyde serves as a valuable building block in organic synthesis. The presence of the aldehyde group provides a reactive site for various transformations, making this compound particularly useful in the synthesis of more complex molecules. Potential synthetic applications include:
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Condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes
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Reduction of the aldehyde to the corresponding alcohol
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Oxidation to the carboxylic acid derivative
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Wittig or Horner-Wadsworth-Emmons reactions to form olefins
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Aldol condensations to create carbon-carbon bonds
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